5-bromo-N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide
Übersicht
Beschreibung
5-bromo-N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide, also known as GNF-2, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the TRAF6 ubiquitin ligase and has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and autoimmune diseases.
Wirkmechanismus
5-bromo-N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide binds to the TRAF6 ubiquitin ligase and inhibits its activity by blocking the interaction between TRAF6 and its substrate. This leads to the inhibition of downstream signaling pathways, including the NF-κB and MAPK pathways, which are involved in the regulation of immune responses and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and chemokines, leading to the inhibition of inflammation. In addition, this compound has been shown to have potential neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-bromo-N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide is its high potency and specificity for TRAF6. This allows for the selective inhibition of TRAF6 without affecting other ubiquitin ligases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-bromo-N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide. One direction is to further investigate its therapeutic potential in the treatment of cancer, inflammation, and autoimmune diseases. Another direction is to study its potential neuroprotective effects and its use in the treatment of neurodegenerative diseases. Additionally, there is a need to develop more potent and soluble TRAF6 inhibitors to improve the efficacy of this class of compounds.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide has been extensively used in scientific research to study the role of TRAF6 in various cellular processes. TRAF6 is a ubiquitin ligase that plays a crucial role in the regulation of innate and adaptive immune responses, as well as in the development and progression of cancer. This compound has been shown to inhibit the ubiquitination activity of TRAF6, leading to the inhibition of downstream signaling pathways. This inhibition has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and autoimmune diseases.
Eigenschaften
IUPAC Name |
5-bromo-N-(2-methyl-5-quinoxalin-2-ylphenyl)furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O2/c1-12-6-7-13(17-11-22-14-4-2-3-5-15(14)23-17)10-16(12)24-20(25)18-8-9-19(21)26-18/h2-11H,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNLNRNXTLGABE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=C(O4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.